molecular formula C10H11BrO4 B1266641 2-Bromo-4,5-dimethoxyphenylacetic acid CAS No. 4697-62-5

2-Bromo-4,5-dimethoxyphenylacetic acid

Cat. No.: B1266641
CAS No.: 4697-62-5
M. Wt: 275.1 g/mol
InChI Key: MDOLAGJKKZEHHW-UHFFFAOYSA-N
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Description

2-Bromo-4,5-dimethoxyphenylacetic acid: is an organic compound with the molecular formula C10H11BrO4 and a molecular weight of 275.096 g/mol It is characterized by the presence of a bromine atom and two methoxy groups attached to a phenylacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,5-dimethoxyphenylacetic acid can be achieved through several methods. One common approach involves the bromination of 4,5-dimethoxyphenylacetic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide or aluminum bromide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The bromination reaction can be scaled up by optimizing the reaction conditions, such as temperature, concentration, and reaction time, to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 2-Bromo-4,5-dimethoxyphenylacetic acid can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

    Oxidation Reactions: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substitution: Various substituted phenylacetic acid derivatives.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

Chemistry: 2-Bromo-4,5-dimethoxyphenylacetic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. It may be used in the development of drugs targeting specific biological pathways .

Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers, dyes, and other industrial products .

Mechanism of Action

The mechanism of action of 2-Bromo-4,5-dimethoxyphenylacetic acid depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. In medicinal chemistry, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their biological effects .

Comparison with Similar Compounds

Comparison: 2-Bromo-4,5-dimethoxyphenylacetic acid is unique due to the presence of two methoxy groups on the phenyl ring, which can influence its reactivity and the types of derivatives that can be synthesized. The bromine atom provides a site for further functionalization, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-(2-bromo-4,5-dimethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO4/c1-14-8-3-6(4-10(12)13)7(11)5-9(8)15-2/h3,5H,4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDOLAGJKKZEHHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CC(=O)O)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00196997
Record name 2-Bromo-4,5-dimethoxyphenylacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4697-62-5
Record name 2-Bromo-4,5-dimethoxyphenylacetic acid
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004697625
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Record name 4697-62-5
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Record name 2-Bromo-4,5-dimethoxyphenylacetic acid
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Record name 4697-62-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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